molecular formula C11H15Cl2N3 B2359544 1-(Azetidin-3-yl)-2-methylbenzimidazole;dihydrochloride CAS No. 2379945-98-7

1-(Azetidin-3-yl)-2-methylbenzimidazole;dihydrochloride

Cat. No. B2359544
CAS RN: 2379945-98-7
M. Wt: 260.16
InChI Key: XZVZTNUOFAQCSX-UHFFFAOYSA-N
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Description

Azetidine is a basic saturated heterocycle that is a four-membered ring with three carbon atoms and one nitrogen atom . Benzimidazole is a fused aromatic compound and is a bicyclic compound, consisting of the fusion of benzene and imidazole . The compound you mentioned seems to be a complex structure that includes these components.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of azetidine and benzimidazole components. Azetidine has a four-membered ring with one nitrogen atom . Benzimidazole is a fused ring structure that consists of a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Azetidines can participate in various reactions such as ring-opening reactions, substitutions, and additions . Benzimidazoles are known to exhibit a wide range of biological activities and can undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, azetidines are stable four-membered rings and benzimidazoles are stable aromatic heterocycles .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Microwave-Assisted Synthesis: A study by Mistry and Desai (2006) details the microwave-assisted synthesis of various heterocyclic compounds, including azetidinones, which are pharmacologically active and have shown antibacterial and antifungal properties against organisms like Staphylococcus aureus and Candida albicans (Mistry & Desai, 2006).

Antimicrobial Applications

  • Synthesis and Biological Activity: Shanmugapandiyan et al. (2010) synthesized azetidin-2-one derivatives showing significant antibacterial, antifungal, analgesic, and anti-inflammatory activities (Shanmugapandiyan et al., 2010).
  • Antimicrobial Agent Synthesis: Ansari and Lal (2009) synthesized novel azetidin-2-ones with potent antimicrobial activity (Ansari & Lal, 2009).
  • Novel Derivatives with Antimicrobial Screening: Desai and Dodiya (2014) created azetidin-2-ones with significant antibacterial activity against various strains (Desai & Dodiya, 2014).

Molecular Docking and Anti-inflammatory Activity

  • Molecular Modeling Studies: Chhajed and Upasani (2012) reported the synthesis of azetidin-2-ones with potent antibacterial activity, supported by in silico docking analysis (Chhajed & Upasani, 2012).
  • Synthesis and Anti-inflammatory Activity: Khedekar et al. (2003) synthesized azetidin-2-ones demonstrating in vivo anti-inflammatory activity (Khedekar et al., 2003).

Antitubercular and Analgesic Activities

  • Antimicrobial and Antitubercular Activities: Ilango and Arunkumar (2011) synthesized novel azetidin-2-one derivatives with antimicrobial and antitubercular activities (Ilango & Arunkumar, 2011).
  • Analgesic Anti-inflammatory Agent Synthesis: Chhajed and Upasani (2016) synthesized azetidin-2-ones with significant analgesic and anti-inflammatory activities (Chhajed & Upasani, 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, many benzimidazole derivatives are known to have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

1-(azetidin-3-yl)-2-methylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-8-13-10-4-2-3-5-11(10)14(8)9-6-12-7-9;;/h2-5,9,12H,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVZTNUOFAQCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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